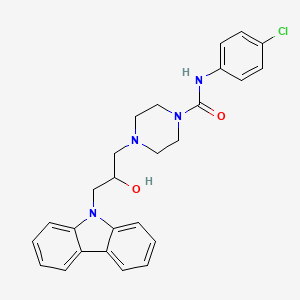

4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide

Description

Evolutionary Significance of Heterocyclic Hybrid Architectures in Drug Discovery

The strategic integration of heterocyclic pharmacophores into hybrid molecules has revolutionized medicinal chemistry by addressing limitations in traditional monopharmaceutical therapies. Hybrid architectures mitigate challenges such as multidrug resistance, suboptimal pharmacokinetics, and off-target toxicity, which often plague single-target agents. For instance, the carbazole-piperazine hybrid ECPU-0001 exemplifies this paradigm, demonstrating superior BCL-2 inhibition through synergistic interactions that single-moiety compounds cannot replicate.

Molecular hybridization capitalizes on the complementary properties of parent structures. Carbazole, a tricyclic aromatic system, contributes intercalative DNA-binding capabilities and redox-modulating activity, while piperazine enhances aqueous solubility and facilitates hydrogen bonding with biological targets. This dual functionality is evident in hybrids like s-triazine-piperazine conjugates, which exhibit enhanced blood-brain barrier permeability for neurological applications. The modular synthesis of these systems—often achieved via sequential nucleophilic substitutions or cyclocondensation reactions—enables precise tuning of electronic and steric properties.

A critical advancement in hybrid design is the incorporation of bridging linkers such as ethyl urea, which optimize spatial orientation for target engagement. In ECPU-0001, the urea linker aligns the carbazole and piperazine moieties within BCL-2’s hydrophobic cleft, enabling simultaneous π-π stacking and polar interactions with Asp77 and Gln84 residues. Such innovations underscore the evolutionary trajectory from simple heterocycles to multifunctional hybrids capable of addressing polygenic diseases.

Pharmacophoric Synergy Between Carbazole and Piperazine Moieties

The pharmacological synergy between carbazole and piperazine arises from their complementary electronic and steric profiles. Carbazole’s extended π-system facilitates intercalation into DNA or hydrophobic protein pockets, as demonstrated by its role in stabilizing the BCL-2/ECPU-0001 complex. Concurrently, piperazine’s chair conformation and basic nitrogen atoms enable pH-dependent solubility and cation-π interactions, critical for membrane permeation and target engagement.

Structural analyses reveal that substituents on both moieties profoundly influence bioactivity. For example, the 4-chlorophenyl group in 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide enhances binding affinity through halogen bonding with aromatic residues in target proteins. Similarly, the hydroxypropyl spacer optimizes linker flexibility, allowing conformational adaptation during molecular recognition. These features are corroborated by docking studies showing that carbazole-piperazine hybrids occupy larger surface areas on therapeutic targets compared to non-hybrid analogs.

The therapeutic versatility of these hybrids is further exemplified by their applicability across disease models. While ECPU-0001 targets apoptosis pathways in lung adenocarcinoma, related hybrids incorporating thiophene or furan rings exhibit BRAF V600E inhibition in breast cancer. This adaptability stems from the modular nature of hybrid synthesis, where varying the piperazine’s N-substituents or carbazole’s peripheral groups tailors selectivity toward distinct biological pathways.

Properties

IUPAC Name |

4-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O2/c27-19-9-11-20(12-10-19)28-26(33)30-15-13-29(14-16-30)17-21(32)18-31-24-7-3-1-5-22(24)23-6-2-4-8-25(23)31/h1-12,21,32H,13-18H2,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJQQSCTCWJLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C(=O)NC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the Carbazole Intermediate: The initial step often involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Hydroxypropyl Group: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction is typically carried out in the presence of a base like sodium hydroxide.

Formation of the Piperazine Derivative: The hydroxypropyl-carbazole intermediate is then reacted with piperazine to form the piperazine derivative. This step may require a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Introduction of the Chlorophenyl Group: Finally, the piperazine derivative is reacted with 4-chlorophenyl isocyanate to form the final compound. This step is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can occur at the carbazole moiety, potentially leading to the formation of dihydrocarbazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Ketones or aldehydes derived from the hydroxypropyl group.

Reduction: Dihydrocarbazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of carbazole derivatives in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to cross the blood-brain barrier makes it a candidate for neurological studies.

Medicine

Medically, 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is explored for its potential as a therapeutic agent. It may exhibit activity against certain neurological disorders, including depression and anxiety, due to its interaction with neurotransmitter receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the carbazole moiety.

Mechanism of Action

The mechanism of action of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely involves coupling a carbazole-hydroxypropyl intermediate with a pre-formed piperazine-carboxamide, analogous to methods in .

- Pharmacology: Carbazole-piperazine hybrids remain underexplored.

- Structural Insights : The chair conformation of piperazine in simpler analogs may predict similar stability in the target compound, but the bulky carbazole group could induce steric clashes in receptor binding.

Biological Activity

4-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide, a compound derived from the carbazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of 393.88 g/mol. The structure features a carbazole moiety linked to a piperazine ring, which is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that carbazole derivatives exhibit potent antitumor properties. For instance, compounds similar to 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide have shown effectiveness against various cancer cell lines.

Table 1: Antitumor Activity of Carbazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 35.6 | Apoptosis induction |

| Compound B | PC3 (Prostate) | 20.0 | Cell cycle arrest |

| Compound C | HCT116 (Colon) | 0.96 | CDK inhibition |

Studies by Sharma et al. highlighted that N-substituted carbazoles could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exhibiting antiproliferative effects on human carcinoma cell lines .

Neuroprotective Effects

Carbazole derivatives have also been explored for their neuroprotective properties. Research indicates that these compounds may enhance neurogenesis and protect against neurodegenerative diseases by modulating signaling pathways associated with neuronal survival.

Table 2: Neuroprotective Properties

| Study | Compound | Effect Observed |

|---|---|---|

| Giraud et al. | Compound D | Increased neuronal survival in vitro |

| Ciftci et al. | Compound E | Inhibition of STAT3 activation by 90% |

The mechanisms by which 4-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)piperazine-1-carboxamide exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation.

- Antioxidative Activity : The presence of hydroxyl groups in its structure may contribute to its antioxidative properties, reducing oxidative stress in cells.

- Modulation of Neurotransmitter Systems : Some derivatives interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Case Studies

A notable case study involved the synthesis and evaluation of several N-substituted carbazoles, including the compound , which demonstrated significant antimicrobial activity against both bacterial and fungal strains. The zones of inhibition ranged from 11.1 mm to 24.0 mm at concentrations of 50 µg/mL .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via Buchwald-Hartwig amination or SN2 reactions between carbazole-containing intermediates and chlorophenyl precursors. Optimization can be achieved using Design of Experiments (DOE) to vary solvents (e.g., DMF, acetonitrile), catalysts (e.g., Pd-based), and temperatures. Column chromatography or recrystallization is used for purification, with yields improved by controlling stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and piperazine ring conformation.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-Ray Powder Diffraction (XRPD): Assesses crystallinity and polymorphic forms.

- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection ensures >95% purity. These methods align with protocols for analogous piperazine-carboxamide derivatives .

Q. How should researchers handle stability and storage conditions for this compound?

Store under inert atmosphere (N or Ar) at 2–8°C to prevent hydrolysis of the carboxamide group. Stability studies under accelerated conditions (40°C/75% RH) can identify degradation products via LC-MS. Avoid exposure to strong oxidizers, as piperazine derivatives may release toxic fumes (e.g., NO) upon decomposition .

Advanced Research Questions

Q. What strategies address challenges in resolving crystal structures of this compound?

Single-crystal X-ray diffraction using SHELX software is critical. Slow vapor diffusion (e.g., ethanol/water) promotes crystal growth. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data quality. Compare with analogous structures (e.g., N-(4-chlorophenyl)piperazine-1-carboxamide) to identify hydrogen-bonding patterns (N–H⋯O) and chair conformations in the piperazine ring .

Q. How can computational modeling predict biological activity and guide SAR studies?

Perform molecular docking (AutoDock Vina, Schrödinger) against target receptors (e.g., dopamine or serotonin receptors). Use density functional theory (DFT) to calculate electrostatic potentials of the carbazole and chlorophenyl moieties. Validate predictions with in vitro assays (e.g., radioligand binding for IC determination). Adjust the hydroxypropyl chain length to modulate lipophilicity and binding affinity .

Q. What experimental designs are optimal for studying enzymatic inhibition mechanisms?

Use kinetic assays (e.g., fluorometric or spectrophotometric) with varying substrate/enzyme ratios. Apply Michaelis-Menten analysis to determine inhibition constants (). For time-dependent inhibition, pre-incubate the compound with the enzyme and monitor activity loss. Pair with molecular dynamics simulations to map active-site interactions .

Q. How can researchers reconcile discrepancies in pharmacological data across studies?

Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Control for batch-to-batch variability in compound purity via HPLC. Analyze solvent effects (DMSO vs. aqueous buffers) on aggregation-prone regions. Refer to standardized protocols from journals like Bioorganic Chemistry for enzymatic assays .

Q. What advanced techniques characterize metabolite profiles during in vitro ADME studies?

Use LC-HRMS/MS with collision-induced dissociation (CID) to identify Phase I/II metabolites. Incubate the compound with liver microsomes (human or rodent) and NADPH cofactors. Compare fragmentation patterns with synthetic standards. For reactive intermediates, trap with glutathione and analyze adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.